molecular formula C9H5F5O2 B8737690 Benzeneacetic acid, 2,3,4,5,6-pentafluoro-alpha-methyl- CAS No. 719-30-2

Benzeneacetic acid, 2,3,4,5,6-pentafluoro-alpha-methyl-

Cat. No. B8737690
M. Wt: 240.13 g/mol
InChI Key: LFFHWCMZYWHXLG-UHFFFAOYSA-N
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Patent
US05041641

Procedure details

To a vigorously stirred mixture of 9.05 g of (+)-2-(pentafluorophenyl)-1-propanol, 25 ml of acetone and 100 ml of 3N sulfuric acid, was added portionwise 12.6 g of potassium permanganate over six hours. After the mixture was further stirred for 30 minutes, this reaction mixture was poured into 150 ml of an aqueous solution of 15% sodium bisulfite, and extracted with ethyl acetate. The organic layer was extracted with an aqueous solution of 5% potassium carbonate. This aqueous layer was acidified with concentrated hydrochloric acid followed by extraction with ethyl acetate. This extracted solution was then dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the subsequent distillation under reduced pressure gave 8.23 g of (-)-2-(pentafluorophenyl)propionic acid having the aforementioned physical properties.
Name
(+)-2-(pentafluorophenyl)-1-propanol
Quantity
9.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]([CH3:11])[CH2:9][OH:10])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15].S(=O)(=O)(O)[OH:17].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>CC(C)=O>[F:1][C:2]1[C:7]([CH:8]([CH3:11])[C:9]([OH:17])=[O:10])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15] |f:2.3,4.5|

Inputs

Step One
Name
(+)-2-(pentafluorophenyl)-1-propanol
Quantity
9.05 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1C(CO)C)F)F)F)F
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
aqueous solution
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was further stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with an aqueous solution of 5% potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This extracted solution was then dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the subsequent distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1C(C(=O)O)C)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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